Cas no 2302489-63-8 (2,3-dichloro-4-methylbenzene-1-sulfonyl fluoride)

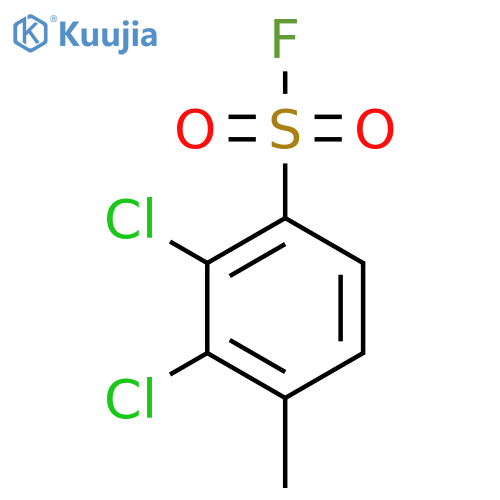

2302489-63-8 structure

商品名:2,3-dichloro-4-methylbenzene-1-sulfonyl fluoride

2,3-dichloro-4-methylbenzene-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 2,3-dichloro-4-methylbenzene-1-sulfonyl fluoride

- EN300-1583667

- 2302489-63-8

-

- インチ: 1S/C7H5Cl2FO2S/c1-4-2-3-5(13(10,11)12)7(9)6(4)8/h2-3H,1H3

- InChIKey: RNOGUUXJCIJBKE-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=C(C)C=CC=1S(=O)(=O)F)Cl

計算された属性

- せいみつぶんしりょう: 241.9371341g/mol

- どういたいしつりょう: 241.9371341g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 275

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 42.5Ų

2,3-dichloro-4-methylbenzene-1-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1583667-0.05g |

2,3-dichloro-4-methylbenzene-1-sulfonyl fluoride |

2302489-63-8 | 0.05g |

$780.0 | 2023-06-04 | ||

| Enamine | EN300-1583667-0.1g |

2,3-dichloro-4-methylbenzene-1-sulfonyl fluoride |

2302489-63-8 | 0.1g |

$817.0 | 2023-06-04 | ||

| Enamine | EN300-1583667-1.0g |

2,3-dichloro-4-methylbenzene-1-sulfonyl fluoride |

2302489-63-8 | 1g |

$928.0 | 2023-06-04 | ||

| Enamine | EN300-1583667-10000mg |

2,3-dichloro-4-methylbenzene-1-sulfonyl fluoride |

2302489-63-8 | 10000mg |

$3992.0 | 2023-09-24 | ||

| Enamine | EN300-1583667-0.25g |

2,3-dichloro-4-methylbenzene-1-sulfonyl fluoride |

2302489-63-8 | 0.25g |

$855.0 | 2023-06-04 | ||

| Enamine | EN300-1583667-100mg |

2,3-dichloro-4-methylbenzene-1-sulfonyl fluoride |

2302489-63-8 | 100mg |

$817.0 | 2023-09-24 | ||

| Enamine | EN300-1583667-50mg |

2,3-dichloro-4-methylbenzene-1-sulfonyl fluoride |

2302489-63-8 | 50mg |

$780.0 | 2023-09-24 | ||

| Enamine | EN300-1583667-250mg |

2,3-dichloro-4-methylbenzene-1-sulfonyl fluoride |

2302489-63-8 | 250mg |

$855.0 | 2023-09-24 | ||

| Enamine | EN300-1583667-5.0g |

2,3-dichloro-4-methylbenzene-1-sulfonyl fluoride |

2302489-63-8 | 5g |

$2692.0 | 2023-06-04 | ||

| Enamine | EN300-1583667-0.5g |

2,3-dichloro-4-methylbenzene-1-sulfonyl fluoride |

2302489-63-8 | 0.5g |

$891.0 | 2023-06-04 |

2,3-dichloro-4-methylbenzene-1-sulfonyl fluoride 関連文献

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

2302489-63-8 (2,3-dichloro-4-methylbenzene-1-sulfonyl fluoride) 関連製品

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 2279938-29-1(Alkyne-SS-COOH)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量